![molecular formula C19H13ClINO2 B5106702 N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by Millennium Pharmaceuticals, Inc., and later acquired by Takeda Pharmaceutical Company Limited. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, including the ubiquitin-proteasome system and autophagy. N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which triggers an apoptotic response and subsequent cell death.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been shown to induce apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. This mechanism of action has been demonstrated in various cancer cell lines and animal models. N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has also been shown to inhibit tumor growth and metastasis in preclinical studies. In addition, N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide also has some limitations. It has low solubility in water, which can limit its use in some experimental settings. In addition, N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance its anticancer activity, and the optimization of its pharmacokinetic properties to improve its efficacy and safety.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with 4-chlorophenol to form 4-(4-chlorophenoxy)-2-iodobenzoic acid. This intermediate is then coupled with 4-aminophenyl to produce N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins and subsequent cell death. This mechanism of action has been demonstrated in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCMDTCJVASFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.